molecular formula C12H19Cl2NO B1613310 3-[2-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride CAS No. 930111-03-8

3-[2-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride

Cat. No.: B1613310
CAS No.: 930111-03-8
M. Wt: 264.19 g/mol
InChI Key: FJINIPMBLHIDJV-UHFFFAOYSA-N
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Description

3-[2-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride is a chemical compound with the molecular formula C12H19Cl2NO and a molecular weight of 264.19 g/mol. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-[2-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride involves several steps. One common method includes the reaction of 3-(dimethylamino)propyl chloride with 2-hydroxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

3-[2-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding alcohols and amines.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[2-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of biochemical pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-[2-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride can be compared with other similar compounds, such as:

  • This compound
  • 3-[3-(Dimethylamino)propoxy]benzyl chloride

These compounds share similar structural features but may differ in their reactivity, stability, and specific applications. The uniqueness of this compound lies in its specific chemical properties and versatility in various research fields .

Properties

IUPAC Name

3-[2-(chloromethyl)phenoxy]-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO.ClH/c1-14(2)8-5-9-15-12-7-4-3-6-11(12)10-13;/h3-4,6-7H,5,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJINIPMBLHIDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640322
Record name 3-[2-(Chloromethyl)phenoxy]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930111-03-8
Record name 1-Propanamine, 3-[2-(chloromethyl)phenoxy]-N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930111-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(Chloromethyl)phenoxy]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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